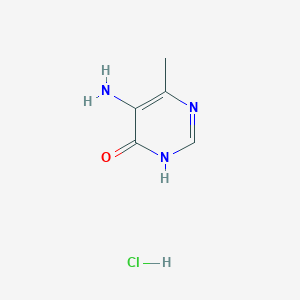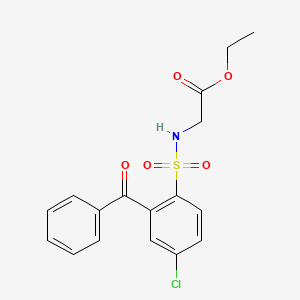
Methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a benzamide group (a benzene ring attached to an amide group), and a sulfonyl group attached to a methylpiperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring, benzamide group, and sulfonyl group attached to a methylpiperidine ring would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of the various functional groups. For example, the thiophene ring could potentially contribute to aromaticity, the benzamide group could participate in hydrogen bonding, and the sulfonyl group could affect the compound’s reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Electrochemical Synthesis of Water-Soluble Polymers: A study by Turac et al. (2008) described the electrochemical polymerization of a new monomer related to thiophene derivatives, resulting in a water-soluble and self-doped polymer, characterized by various methods including FT-IR, NMR, and XRD (Turac et al., 2008).
Synthesis of Thiophene Derivatives: A paper by Tang Li-jua (2015) focused on designing and synthesizing novel thiophene derivatives, highlighting the process's yield and product characterization (Tang Li-jua, 2015).
Methyl Sulfone-Containing Benzo[b]thiophenes: Cho et al. (2010) reported the synthesis of a library of methyl sulfone-substituted benzo[b]thiophenes, which are of interest in medicinal chemistry (Cho et al., 2010).
Chemical Reactions and Properties
Gewald Reaction: A study by Abaee and Cheraghi (2013) investigated a four-component Gewald reaction under aqueous conditions, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).
Photochemical Degradation: Andersson and Bobinger (1996) studied the photochemical degradation of crude oil components, including methylated benzothiophenes, elucidating the degradation pathways in marine environments (Andersson & Bobinger, 1996).
Medicinal Chemistry Applications
Antimicrobial Activity: Ghorab et al. (2017) synthesized a new series of compounds including sulfonamide moieties, showing significant antimicrobial activity (Ghorab et al., 2017).
Receptor Binding Studies: A study by Brown and Foubister (1984) discussed the hypoglycemic activity of benzoic acid derivatives, including those related to sulfonylureas, in terms of binding at insulin-releasing receptor sites (Brown & Foubister, 1984).
Propiedades
IUPAC Name |
methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-13-7-10-21(11-8-13)28(24,25)15-5-3-14(4-6-15)17(22)20-18-16(9-12-27-18)19(23)26-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFVJSOISRLLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea](/img/structure/B2919518.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2919519.png)
![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)
![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)


![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)

